molecular formula C17H18N2O6S B11417203 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-nitrobenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-nitrobenzamide

Cat. No.: B11417203
M. Wt: 378.4 g/mol
InChI Key: BJVMJELYWMYUCT-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-4-NITROBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, a furan ring, and a nitrobenzamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-4-NITROBENZAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiolane ring, followed by the introduction of the furan and nitrobenzamide groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-4-NITROBENZAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-4-NITROBENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18N2O6S

Molecular Weight

378.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-nitrobenzamide

InChI

InChI=1S/C17H18N2O6S/c1-12-2-7-16(25-12)10-18(15-8-9-26(23,24)11-15)17(20)13-3-5-14(6-4-13)19(21)22/h2-7,15H,8-11H2,1H3

InChI Key

BJVMJELYWMYUCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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